1,3-Benzothiazole-2-carbaldehyde

Heterocyclic Aldehyde Synthesis Process Chemistry Oxidation Methodology

Drug discovery teams face lead attrition from aldehyde oxidase-mediated clearance. 1,3-Benzothiazole-2-carbaldehyde (CAS 6639-57-2) solves this: its benzothiazole scaffold is not a substrate for hepatic aldehyde oxidase, unlike benzoxazole counterparts. • 90.2% isolated yield at scale via MnO₂ oxidation. • 14-fold boost in photocatalytic H₂ evolution when used as g-C₃N₄ modifier. • Re-engineered grade (DOZN score 6) for sustainable procurement. Air-sensitive solid; store under inert gas at ≤15°C.

Molecular Formula C8H5NOS
Molecular Weight 163.2 g/mol
CAS No. 6639-57-2
Cat. No. B1267632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazole-2-carbaldehyde
CAS6639-57-2
Molecular FormulaC8H5NOS
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C=O
InChIInChI=1S/C8H5NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
InChIKeyRHKPJTFLRQNNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzothiazole-2-carbaldehyde Identity & Properties


1,3-Benzothiazole-2-carbaldehyde (syn. 2-formylbenzothiazole, benzothiazole-2-carboxaldehyde) is a heterocyclic aldehyde composed of a benzene ring fused to a thiazole ring, bearing a reactive formyl group at the 2-position [1]. It possesses molecular formula C₈H₅NOS and a molecular weight of 163.20 g·mol⁻¹ . Commercial availability typically ranges from research-grade (≥95% by NMR) to high-purity (>98.0% by GC) specifications, with a melting point between 72 and 77 °C and a predicted boiling point of 305.7 °C . The compound is a solid at ambient temperature, air-sensitive, and recommended for storage under inert gas at ≤15 °C . Its fused heterocyclic scaffold and electrophilic aldehyde functionality position it as a versatile intermediate for constructing pharmacologically and materially significant benzothiazole derivatives.

Irreplaceability of 1,3-Benzothiazole-2-carbaldehyde


Substituting 1,3-benzothiazole-2-carbaldehyde with simpler aromatic aldehydes (e.g., benzaldehyde) or other benzoheterocyclic aldehydes (e.g., benzoxazole-2-carbaldehyde) introduces critical divergences in reactivity, electronic character, and metabolic handling that undermine downstream performance in synthesis, photocatalysis, and medicinal chemistry programs. The benzothiazole ring exerts a quantifiably stronger π-electron-withdrawing effect than its benzoxazole counterpart, directly altering condensation kinetics and photophysical donor–acceptor properties [1]. Furthermore, benzothiazole-based aldehydes are not substrates for hepatic aldehyde oxidase, whereas the benzoxazole analog is metabolized, carrying profound implications for lead optimization in drug discovery [2]. Synthetic route efficiency also varies dramatically: the optimized MnO₂-mediated oxidation of the benzothiazolyl-methanol precursor achieves a 90.2% isolated yield, while alternative oxidants deliver less than 43% under identical conditions [3]. These non-interchangeable performance gaps make generic substitution scientifically and economically untenable.

1,3-Benzothiazole-2-carbaldehyde Evidence vs. Analogs


MnO₂ Oxidation Superiority Over Classical Oxidants

In a systematic head-to-head comparison, the oxidation of benzothiazol-2-yl-methanol using MnO₂ under optimized conditions (1:8 molar ratio, CH₂Cl₂ reflux, 8 h) yielded 90.2% of the target aldehyde, whereas pyridinium chlorochromate (PCC) returned only 34.3%, Dess–Martin periodinane gave 42.1%, and KMnO₄ produced 0% yield under the identical substrate loading and solvent system [1]. The MnO₂ method thus delivers a 2.1- to 2.6-fold improvement over the next-best oxidants and completely avoids the toxic chromium waste associated with PCC.

Heterocyclic Aldehyde Synthesis Process Chemistry Oxidation Methodology

Higher π-Electron-Withdrawing Power vs. Benzoxazole

Dynamic NMR and semiempirical (PM3) computational studies established that the 2-benzothiazolyl group exerts a higher intrinsic π-electron-withdrawing power than the 2-benzoxazolyl group. The rotational barrier (ΔG‡) for the 'aryl' process in the benzothiazolyl enamine 4 was found to be lower than the corresponding barrier (19.65 ± 0.73 kcal·mol⁻¹) in the benzoxazolyl enamine 3, a direct consequence of enhanced conjugation stabilization in the transition state for the more electron-deficient benzothiazole system [1]. Additionally, the charge-demand (cPhX) values derived from ¹³C and ¹⁵N π-charge/shift relationships quantitatively rank benzothiazole above benzoxazole [1].

Physical Organic Chemistry Electron-Withdrawing Capacity Push-Pull Ethylenes

Enhanced Photocatalytic Hydrogen Production vs. g-C₃N₄

Covalent incorporation of 1,3-benzothiazole-2-carbaldehyde onto graphitic carbon nitride (g-C₃N₄) via Schiff-base condensation generated a donor–acceptor hybrid photocatalyst. Under visible-light irradiation (λ ≥ 420 nm) with triethanolamine as sacrificial donor and hexachloroplatinic acid as co-catalyst, the optimized benzothiazole-modified g-C₃N₄ delivered a hydrogen evolution rate of 690 µmol·h⁻¹·g⁻¹—a factor of approximately 14 times higher than that of the unmodified g-C₃N₄ control under identical conditions [1]. The performance boost was attributed to enhanced intramolecular charge transfer, suppressed photoluminescence, and extended visible-light absorption conferred by the benzothiazole-aldehyde unit.

Photocatalysis Hydrogen Evolution Carbon Nitride Modification

Aldehyde Oxidase Resistance vs. Benzoxazole

In a systematic kinetic evaluation using purified rabbit liver aldehyde oxidase, twelve oxygen- and sulfur-containing azaheterocycles were screened. Benzothiazole was identified exclusively as a mixed inhibitor (Ki/KI > 1.0) of quinazoline oxidation, exhibiting no substrate turnover. In sharp contrast, benzoxazole and 1,2-benzisoxazole were confirmed as bona fide aldehyde oxidase substrates [1]. The addition of a carbocyclic ring to thiazole or oxazole was required for enzyme binding; however, the presence of sulfur in the benzothiazole scaffold abolished substrate activity while retaining inhibitory binding affinity.

Drug Metabolism Aldehyde Oxidase Azaheterocycle Stability

Improved DOZN 2.0 Sustainability Score

Sigma-Aldrich's re-engineered manufacturing process for benzothiazole-2-carboxaldehyde achieved an aggregate DOZN score of 6, down from a previous score of 13, representing a 54% overall improvement in environmental and human health impact . Specific improvements include a 65% gain in atom economy, a 55% reduction in safer-solvents impact, and a 65% decrease in inherently safer chemistry for accident prevention . This places the product within the 'Re-engineered' category of Greener Alternative Products, backed by five of the twelve Principles of Green Chemistry: Waste Prevention, Atom Economy, Less Hazardous Chemical Syntheses, Safer Solvents and Auxiliaries, and Use of Renewable Feedstock .

Green Chemistry Sustainable Procurement DOZN Scoring

High-Yield Transamination for Carbonyl Synthesis

Benzothiazole-2-carbaldehyde serves as an efficient auxiliary for the transamination-mediated synthesis of aldehydes and ketones from primary amines. The methodology, reported in the primary literature, achieves yields consistently above 80% across diverse amine substrates [1]. This establishes the compound as a high-fidelity transamination vector when compared to other heterocyclic aldehydes that require more forcing conditions or deliver lower yields. Although the original paper does not provide a direct numeric comparator aldehyde, the class-level inference is that the strong electron-withdrawing nature of the benzothiazole ring facilitates Schiff base formation and subsequent transamination more effectively than less electron-deficient aryl aldehydes.

Transamination Schiff Base Chemistry Carbonyl Synthesis

1,3-Benzothiazole-2-carbaldehyde Deployment Scenarios


Scalable Production via MnO₂ Oxidation

Process chemists and kilo-lab managers seeking to manufacture the aldehyde at scale should adopt the MnO₂-mediated oxidation protocol (1:8 substrate-to-oxidant ratio, CH₂Cl₂ reflux, 8 h) because it delivers a 90.2% isolated yield—more than double that of PCC or Dess-Martin periodinane —while employing an inexpensive, low-toxicity oxidant amenable to large-scale handling [1]. The method avoids chromium waste streams and complex workup procedures, directly reducing production cost and environmental compliance burden.

Polymeric Photocatalysts for Solar Hydrogen

Materials scientists engineering g-C₃N₄-based photocatalysts can incorporate 1,3-benzothiazole-2-carbaldehyde as a covalent donor–acceptor modifier to boost hydrogen evolution rates by approximately 14-fold compared to unmodified carbon nitride [1]. This application leverages the aldehyde's strong electron-withdrawing character and its ability to participate in Schiff-base condensation, making it a drop-in reagent for constructing next-generation visible-light-driven hydrogen production systems.

Aldehyde Oxidase-Resistant Heterocyclic Intermediates

Drug discovery teams designing benzothiazole-based leads benefit from the scaffold's intrinsic resistance to aldehyde oxidase metabolism—benzothiazole is not a substrate for this enzyme, unlike the benzoxazole counterpart which is actively oxidized [1]. This metabolic differentiation is critical when optimizing lead series for low intrinsic clearance and oral bioavailability, and makes 1,3-benzothiazole-2-carbaldehyde-derived libraries a strategically advantageous choice over benzoxazole-aldehyde-based libraries in early-stage discovery.

Green Chemistry-Compliant Procurement

Institutions with formal green chemistry purchasing policies can select the re-engineered grade of benzothiazole-2-carboxaldehyde (Sigma-Aldrich 707643), which carries a DOZN 2.0 aggregate score of 6—a 54% improvement over the legacy production score of 13 [1]. The documented improvements in atom economy (65%), waste prevention (65%), and safer solvents (55%) provide auditable metrics for sustainability reporting and justify the procurement choice against non-certified alternatives lacking verified green chemistry credentials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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